3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C18H16N4S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The development of novel synthetic methodologies for indole derivatives, including "3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole," highlights the chemical versatility of these compounds. Research by Moshkin and Sosnovskikh (2014) demonstrates a one-pot synthesis approach for 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, showing the potential for creating complex indole structures efficiently (Moshkin & Sosnovskikh, 2014). Similarly, Majumdar and Nath (2011) developed a one-pot regioselective synthesis method for 3-benzylthiazolo[3,2-a]indoles, showcasing the adaptability of indole derivatives in synthetic chemistry (Majumdar & Nath, 2011).
Anticancer and Antimicrobial Applications
Several studies have evaluated the biological activities of indole derivatives, indicating their potential as anticancer and antimicrobial agents. For example, Penthala et al. (2011) synthesized N-benzyl aplysinopsin analogs, including indole derivatives, showing potent growth inhibition against melanoma and ovarian cancer cells (Penthala, Reddy Yerramreddy, & Crooks, 2011). Baytas et al. (2012) explored the antioxidant and antimicrobial properties of novel 4-substituted-1H-1,2,4-triazole derivatives, highlighting the broad spectrum of biological activities associated with indole and triazole moieties (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Structural and Mechanistic Insights
The synthesis and structural elucidation of benzylsulfanyl-triazolyl-indole scaffolds, as reported by Boraei et al. (2020), provide significant insights into the chemical properties and potential applications of these compounds. Their research emphasized the importance of N...H, S…H, and C…H contacts, as well as weak π-π stacking interactions, in the molecular packing of these scaffolds, offering a foundation for designing new molecules with desired properties (Boraei, Soliman, Yousuf, & Barakat, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes . More detailed studies are required to confirm this hypothesis and elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been reported to influence various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been reported to have varying degrees of bioavailability and are metabolized by various enzymes . More detailed studies are required to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been reported to have various effects, such as promoting root growth and displaying anticancer activities
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-22-17(15-11-19-16-10-6-5-9-14(15)16)20-21-18(22)23-12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVIIRPVCSPCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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